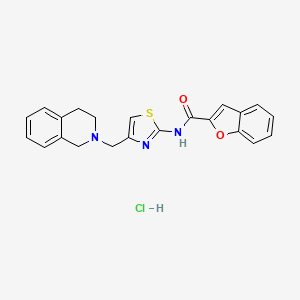

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride is a complex organic compound with significant potential in various scientific fields. It combines several aromatic and heterocyclic structures, giving it unique chemical properties that can be exploited for research and industrial applications.

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves multi-step processes starting with the preparation of the core structures. First, the benzofuran-2-carboxamide core is synthesized, followed by the introduction of the thiazolyl and dihydroisoquinoline moieties through sequential substitution reactions. Careful control of temperature, solvents, and catalysts is necessary to ensure high yields and purity.

Industrial Production Methods:

Scaling up the synthesis for industrial production involves optimizing each step for efficiency and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the reduction of reaction times. Industrial methods also emphasize the recovery and recycling of solvents and catalysts to minimize waste.

Types of Reactions It Undergoes:

This compound is susceptible to various organic reactions such as oxidation, reduction, and nucleophilic substitution. Each of these reactions can modify different parts of the molecule, providing a range of derivatives with potentially useful properties.

Common Reagents and Conditions Used:

Common reagents might include strong acids or bases, oxidizing agents like potassium permanganate, or reducing agents such as lithium aluminum hydride. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile under controlled temperatures.

Major Products Formed from These Reactions:

Depending on the reaction, products may include oxidized forms, reduced analogs, or substituted derivatives where hydrogen atoms or functional groups on the molecule have been replaced.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride serves as an intermediate for synthesizing more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving the Compound

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using potassium permanganate to form oxidized derivatives. |

| Reduction | Reduction with lithium aluminum hydride modifies its structure. |

| Substitution | Substitution at thiazole and thiophene rings using halogenating agents. |

Biology

The compound's structural features make it a candidate for studying enzyme interactions and receptor binding. Preliminary studies suggest that it may exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.

Case Study: Interaction with Biological Targets

Research indicates that compounds with similar moieties could modulate critical cellular pathways by interacting with specific enzymes or receptors. For example, studies have shown that thiazole derivatives can inhibit certain enzymes involved in cancer progression.

Medicine

There is potential for this compound to be developed into pharmaceuticals targeting specific cellular pathways due to its ability to interact with multiple molecular targets. Its unique combination of heterocyclic structures enhances its binding potential and reactivity.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Effects |

|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Neuroprotection | Protection against neurodegenerative diseases |

Industrial Applications

In industry, this compound can be utilized in developing materials with specific electronic or photophysical properties. Its unique chemical properties make it suitable for applications in organic electronics and material science.

Mecanismo De Acción

The compound's mechanism of action depends on its interaction with molecular targets, such as enzymes or receptors. It might inhibit or activate certain pathways by binding to active sites, altering the conformation and function of proteins. The exact pathways and molecular targets can vary depending on its application, making it a versatile tool for research.

Comparación Con Compuestos Similares

Compared to other benzofuran derivatives, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride stands out due to the additional thiazolyl and dihydroisoquinoline groups, which enhance its binding potential and reactivity

Actividad Biológica

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)benzofuran-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula for this compound is C23H26ClN3O2S, with a molecular weight of 444.0 g/mol. Its structure incorporates a benzofuran moiety linked to a thiazole and a dihydroisoquinoline derivative, which may contribute to its biological activity.

Research indicates that compounds with structural similarities to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Similar benzamide derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell proliferation .

- Receptor Modulation : Some derivatives act as agonists or antagonists at cannabinoid receptors, influencing pain pathways .

- Antitumor Activity : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Antitumor Effects

A study on benzamide derivatives highlighted their protective effects against xenotoxic agents on human cells. The findings suggest that structural modifications can enhance their efficacy against cancer cells . Specifically, this compound may show similar properties due to its unique structure.

Neuropathic Pain Relief

Compounds with a benzofuran backbone have been associated with analgesic properties, particularly in models of neuropathic pain. For instance, certain benzofuran derivatives have been reported to reverse neuropathic pain without affecting locomotor behavior, indicating a selective action on pain pathways .

Research Findings and Case Studies

- Antitumor Activity : In vitro studies demonstrated that related compounds inhibited the growth of breast cancer cells by downregulating DHFR protein levels, suggesting a potential mechanism for antitumor activity .

- Neuropathic Pain Models : In animal models, compounds similar to this compound exhibited significant pain relief in spinal nerve ligation models without impairing motor function .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Analgesic | Reversal of neuropathic pain | |

| Enzyme Inhibition | Downregulation of DHFR |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H26ClN3O2S |

| Molecular Weight | 444.0 g/mol |

| CAS Number | 1215697-33-8 |

Propiedades

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S.ClH/c26-21(20-11-16-6-3-4-8-19(16)27-20)24-22-23-18(14-28-22)13-25-10-9-15-5-1-2-7-17(15)12-25;/h1-8,11,14H,9-10,12-13H2,(H,23,24,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTYWFJKQJMYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5O4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.